4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one 4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16214577
InChI: InChI=1S/C9H13N3O3/c1-5-6(13)4-8(15-5)12-3-2-7(10)11-9(12)14/h2-3,5-6,8,13H,4H2,1H3,(H2,10,11,14)
SMILES:
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol

4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one

CAS No.:

Cat. No.: VC16214577

Molecular Formula: C9H13N3O3

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one -

Specification

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
IUPAC Name 4-amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one
Standard InChI InChI=1S/C9H13N3O3/c1-5-6(13)4-8(15-5)12-3-2-7(10)11-9(12)14/h2-3,5-6,8,13H,4H2,1H3,(H2,10,11,14)
Standard InChI Key LWMIPKUFUQWBMO-UHFFFAOYSA-N
Canonical SMILES CC1C(CC(O1)N2C=CC(=NC2=O)N)O

Introduction

Nomenclature and Structural Characteristics

Chemical Identity and Naming Conventions

The systematic IUPAC name 4-amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one defines its core structure:

  • A pyrimidin-2-one ring substituted with an amino group at position 4.

  • An oxolane (tetrahydrofuran) ring at position 1, featuring hydroxyl and methyl groups at positions 4 and 5, respectively.

Notably, confusion may arise due to structural similarities with analogs such as 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one, where the oxolane’s 5-position carries a hydroxymethyl group instead of a methyl group. This distinction is critical for reactivity and biological activity, as substituents influence hydrogen bonding and steric interactions .

Molecular Configuration

The compound’s stereochemistry is defined by the oxolane ring’s substituents:

  • Hydroxyl group (C4): Contributes to hydrophilicity and hydrogen-bonding potential.

  • Methyl group (C5): Enhances lipophilicity and steric bulk, potentially affecting substrate-enzyme interactions.

Key structural data derived from analogs include:

ParameterValue/Description
Molecular formulaC₉H₁₃N₃O₃
Molecular weight227.22 g/mol
Hybridization of pyrimidinesp² (aromatic)
Oxolane ring conformationEnvelope (C2-endo or C3-endo)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one typically involves multi-step organic reactions, often starting from ribose or ribonolactone derivatives . A generalized pathway includes:

  • Oxolane Ring Formation:

    • Substrate: 2-C-methyl-D-ribonolactone .

    • Reaction: Protection of hydroxyl groups using benzoyl or acetyl groups, followed by ring closure under acidic conditions.

  • Pyrimidine Ring Coupling:

    • Substrate: Protected oxolane intermediate.

    • Reaction: Condensation with 4-aminopyrimidin-2-one using Mitsunobu or nucleophilic substitution reactions.

  • Deprotection and Purification:

    • Reagents: Methanol/ammonia for benzoyl removal.

    • Purification: Column chromatography or crystallization.

Optimization Parameters

Critical factors influencing yield and purity:

ParameterOptimal ConditionImpact
Temperature0–25°C (during coupling)Minimizes side reactions
CatalystTriphenylphosphine (Mitsunobu)Enhances coupling efficiency
Reaction time12–24 hrsBalances completion vs. degradation

Patent US7598373B2 highlights methods for producing intermediates like 2-C-methyl-D-ribonolactone, which are pivotal for large-scale synthesis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., water, DMSO) due to hydroxyl and amino groups.

  • Stability:

    • pH Sensitivity: Degrades under strongly acidic or basic conditions via hydrolysis of the glycosidic bond.

    • Thermal Stability: Stable up to 150°C; decomposition observed at higher temperatures.

Spectroscopic Data

Data inferred from analogs :

  • IR Spectroscopy:

    • 3350 cm⁻¹ (N-H stretch, amino group).

    • 1680 cm⁻¹ (C=O stretch, pyrimidinone).

  • NMR (¹H):

    • δ 5.8–6.1 ppm (pyrimidine H5).

    • δ 4.2–4.5 ppm (oxolane H2 and H3).

Biological Activity and Mechanism

Enzyme Inhibition

Structural analogs demonstrate inhibitory effects on enzymes involved in nucleic acid synthesis, such as:

  • Thymidylate synthase: Targeted by pyrimidine analogs for anticancer activity.

  • Viral polymerases: Fluorinated analogs show HCV NS5B polymerase inhibition .

Applications in Pharmaceutical Research

Drug Development

  • Nucleoside Analogs: Serves as a precursor for antivirals targeting HCV, HIV, and herpesviruses.

  • Prodrug Modifications: Esterification of hydroxyl groups enhances bioavailability (e.g., valine ester prodrugs) .

Biochemical Probes

  • Click Chemistry: Azido derivatives enable conjugation with fluorescent tags for tracking cellular uptake.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one5-methyloxolanPutative enzyme inhibition
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one5-hydroxymethyloxolanHCV polymerase inhibition
5'-Azido-2',5'-dideoxycytidineAzido group at 5'HIV chain termination

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